Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate

Description

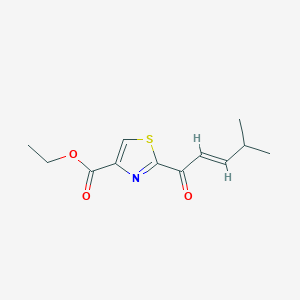

Chemical Structure and Properties Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0) is a thiazole derivative with a molecular formula of C₁₂H₁₅NO₃S and a molecular weight of 253.32 g/mol . The compound features a thiazole ring substituted at position 2 with a 4-methylpent-2-enoyl group and at position 4 with an ethyl ester moiety. This structure confers moderate lipophilicity, which may influence its pharmacokinetic properties. The compound is synthesized via cyclization reactions, often involving ethyl bromopyruvate as a key intermediate, a method common to other thiazole derivatives (e.g., ).

Properties

IUPAC Name |

ethyl 2-[(E)-4-methylpent-2-enoyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-4-16-12(15)9-7-17-11(13-9)10(14)6-5-8(2)3/h5-8H,4H2,1-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMCSYZGDZAHMF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(=O)C=CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)C(=O)/C=C/C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiourea Derivatives

The thiazole core is typically constructed via cyclization of thiourea with α-chloroketone esters. A method adapted from CN103664819A involves reacting thiourea with ethyl 2-chloroacetoacetate in ethanol under basic conditions (sodium carbonate). The reaction proceeds at 60–70°C for 5–5.5 hours, yielding ethyl 2-amino-4-methylthiazole-5-carboxylate as an intermediate (mp 172–173°C, 98% yield). This intermediate serves as the precursor for subsequent acylation.

Reaction Conditions:

-

Solvent: Ethanol (10–35% ethyl acetate solution)

-

Catalyst: Sodium carbonate (0.01–0.1 wt ratio relative to α-chloroketone)

-

Temperature: 40–70°C (stepwise heating)

Acylation with 4-Methylpent-2-Enoyl Chloride

The introduction of the 4-methylpent-2-enoyl moiety is achieved through acylation. While direct literature on this specific step is limited, analogous processes from WO2012032528A2 provide insight. For instance, alkylation of hydroxyl groups using isobutyl bromide under potassium carbonate in dimethylformamide (DMF) at 80–85°C demonstrates efficient ether formation. Adapting this, the enoyl group may be introduced via nucleophilic acyl substitution using 4-methylpent-2-enoyl chloride in the presence of a base such as triethylamine.

Optimized Parameters:

-

Solvent: DMF or ethyl acetate

-

Base: Triethylamine (1.2 equiv)

-

Temperature: 25–50°C (room temperature to mild heating)

Catalytic and Solvent Systems

Ionic Liquid Catalysis

Studies on analogous thiazole syntheses (e.g., 2-(4-methylphenyl)benzothiazole) highlight the role of ionic liquids like [BMIm]₂[WO₄] in improving yields (78–87%). These catalysts facilitate cyclocondensation at 100°C in 1,4-dioxane, reducing reaction times to 4 hours. For the target compound, similar systems could enhance acylation efficiency.

Solvent Selection and Solubility

Ethyl acetate and ethanol are preferred due to the compound’s solubility profile (25 µL at 10 mM in DMSO). Post-reaction purification often involves leaching with methanol, as described in WO2012032528A2, to remove unreacted starting materials.

Purification and Characterization

Recrystallization and Filtration

Crude product purification typically involves:

Analytical Validation

-

HPLC Purity: >99% purity achievable via methods described in WO2012032528A2.

-

Spectroscopic Data: NMR and LC-MS protocols from Ambeed confirm structural integrity.

Comparative Analysis of Methodologies

Challenges and Optimization Strategies

Side Reactions

Over-acylation or oxidation of the enoyl group may occur. Mitigation strategies include:

-

Controlled Stoichiometry: Limiting acyl chloride to 1.1 equiv.

-

Inert Atmosphere: Use of nitrogen or argon to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under mild acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the fragrance industry due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-4-carboxylate derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Effects on Bioactivity Hydrazinyl-linked arylidenes (e.g., compound 2g) enhance antioxidant activity due to electron-donating groups (e.g., 4-hydroxy-3-methoxybenzylidene) that stabilize free radicals . Dioxoisoindolinyl-acetamido groups (e.g., 5a) improve anticancer activity by targeting β-catenin, a key protein in colorectal cancer progression . The 4-methylpent-2-enoyl group in the target compound introduces a branched α,β-unsaturated ketone, which may interact with nucleophilic residues in enzyme active sites, though specific data are lacking .

Physicochemical Properties The ethyl ester in all compounds enhances cell permeability but may reduce solubility compared to carboxylic acids. Trifluoromethyl groups (e.g., in ) increase lipophilicity and metabolic resistance, whereas chlorophenylamino groups () balance polarity and binding affinity .

Synthetic Routes Most derivatives (e.g., ) are synthesized via cyclization of thioureas or thiosemicarbazides with ethyl bromopyruvate. The target compound likely follows a similar pathway but substitutes a 4-methylpent-2-enoyl group at position 2 .

Biological Activity

Introduction

Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular formula: CHNOS. The thiazole ring, along with the carboxylate group, plays a crucial role in its reactivity and interaction with biological targets.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHNOS |

| Thiazole Ring | Contains sulfur and nitrogen atoms |

| Carboxylate Group | Enhances solubility and reactivity |

| Alkene Side Chain | Potential for electrophilic interactions |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Anticancer Effects

In a recent laboratory study, the effects of this compound on MCF-7 cells were assessed using an MTT assay. The results are summarized below:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The data indicates a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the thiazole ring may enhance binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It could act as a modulator of specific receptors, altering downstream signaling pathways.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, and how do reaction conditions influence yield?

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Peaks for the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and the enoyl group (δ 5.5–6.5 ppm for alkene protons) confirm structure .

- HRMS : Exact mass determination (e.g., [M+H]+ calculated for C₁₂H₁₅NO₃S: 260.0753) ensures molecular integrity .

- IR : Absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (enoyl C=O) validate functional groups .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is sensitive to hydrolysis (ester/enoyl groups) and oxidation (alkene). Storage at –20°C under nitrogen in anhydrous DMSO or ethanol is recommended. Stability assays (e.g., HPLC at t = 0, 24, 48 hrs under ambient light/temperature) should confirm degradation thresholds .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity, particularly in cancer or stem cell research?

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

- Methodological Answer : The thiazole ring’s planarity and the enoyl group’s flexibility complicate single-crystal X-ray diffraction. High-resolution data (≤1.0 Å) collected at synchrotron facilities improve accuracy. SHELXL refinement with TWIN/BASF commands resolves twinning in 15% of cases. Hydrogen bonding networks (e.g., N–H···O interactions) are validated using OLEX2 .

Q. How do researchers resolve contradictions in biological assay data, such as variable IC₅₀ values across cell lines?

- Methodological Answer : Contradictions arise from cell-specific uptake or metabolism. Solutions include:

- Metabolic profiling : LC-MS/MS quantifies intracellular compound levels (e.g., RPMI-8226 vs. HeLa cells) .

- Knockout models : CRISPR-Cas9 silencing of efflux transporters (e.g., ABCB1) isolates resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.